[32-[[(E,2S,3R)-15,15,16,16,17,17,18,18,18-nonadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]amino]-32-oxodotriacontyl] (9Z,12Z)-octadeca-9,12-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [32-[[(E,2S,3R)-15,15,16,16,17,17,18,18,18-nonadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]amino]-32-oxodotriacontyl] (9Z,12Z)-octadeca-9,12-dienoate involves the esterification of an ω-hydroxy very long-chain fatty acid (C28-36) with linoleic acid, followed by glucosylation to sphingosine . The regio- and stereospecific oxygenation of the linoleate portion by 12®-lipoxygenase and eLOX3 is essential for the maintenance of the epidermal barrier .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the compound is typically supplied as a solid and stored at -20°C to ensure stability .
Chemical Reactions Analysis
Types of Reactions: [32-[[(E,2S,3R)-15,15,16,16,17,17,18,18,18-nonadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]amino]-32-oxodotriacontyl] (9Z,12Z)-octadeca-9,12-dienoate undergoes various chemical reactions, including oxidation and hydrolysis . The oxidation of the linoleate portion is crucial for its function in maintaining the epidermal barrier .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include 12®-lipoxygenase and eLOX3 . The reactions typically occur under specific regio- and stereospecific conditions .
Major Products Formed: The major products formed from the reactions of this compound include oxidized linoleate and hydrolyzed ω-hydroxy very long-chain fatty acids .
Scientific Research Applications
[32-[[(E,2S,3R)-15,15,16,16,17,17,18,18,18-nonadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]amino]-32-oxodotriacontyl] (9Z,12Z)-octadeca-9,12-dienoate is primarily used as an internal standard for the quantification of EOS by GC or LC-MS . It is also used in lipid biochemistry research to study the roles of lipids in biology, health, and disease . Additionally, it is utilized in pharmaceutical development and mass spectrometry applications .
Mechanism of Action
The mechanism of action of [32-[[(E,2S,3R)-15,15,16,16,17,17,18,18,18-nonadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]amino]-32-oxodotriacontyl] (9Z,12Z)-octadeca-9,12-dienoate involves the maintenance of the epidermal barrier by forming the corneocyte lipid envelope . The oxidized linoleate portion is hydrolyzed, leaving the ω-hydroxy end of the very long-chain fatty acid to covalently bind the protein layer, sealing the gap between the extracellular lipid lamellae and the cornified cell envelope of the corneocyte .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to [32-[[(E,2S,3R)-15,15,16,16,17,17,18,18,18-nonadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]amino]-32-oxodotriacontyl] (9Z,12Z)-octadeca-9,12-dienoate include other deuterated sphingolipids such as N-oleoyl-D-erythro-sphingosylphosphorylcholine-d9 .
Uniqueness: This compound is unique due to its specific structure and function in maintaining the epidermal barrier . Its deuterated form allows for precise quantification in mass spectrometry applications .
Properties
IUPAC Name |
[32-[[(E,2S,3R)-15,15,16,16,17,17,18,18,18-nonadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]amino]-32-oxodotriacontyl] (9Z,12Z)-octadeca-9,12-dienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H129NO5/c1-3-5-7-9-11-13-15-17-33-38-42-46-50-54-58-62-68(73)74-63-59-55-51-47-43-39-35-32-30-28-26-24-22-20-18-19-21-23-25-27-29-31-34-37-41-45-49-53-57-61-67(72)69-65(64-70)66(71)60-56-52-48-44-40-36-16-14-12-10-8-6-4-2/h11,13,17,33,56,60,65-66,70-71H,3-10,12,14-16,18-32,34-55,57-59,61-64H2,1-2H3,(H,69,72)/b13-11-,33-17-,60-56+/t65-,66+/m0/s1/i2D3,4D2,6D2,8D2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZDGPMKCOVGRH-SIBFFXIQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H129NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1049.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.